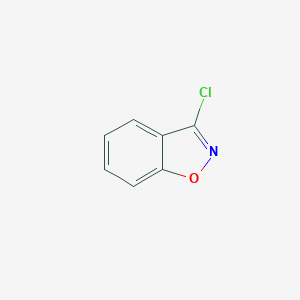

3-Chloro-1,2-benzisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWUFXPCLZRSBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381548 | |

| Record name | 3-chloro-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16263-52-8 | |

| Record name | 3-chloro-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1,2-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-1,2-benzisoxazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

3-Chloro-1,2-benzisoxazole is a heterocyclic compound featuring a benzene ring fused to an isoxazole ring, with a chlorine atom at the 3-position. This molecule serves as a critical intermediate in the synthesis of a variety of biologically active compounds. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of this scaffold are known for a broad spectrum of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[1][2] Its significance is underscored by its presence in notable drugs such as the antipsychotic Risperidone and the anticonvulsant Zonisamide.[1] The substituent at the 3-position, in this case, a chlorine atom, is pivotal for further chemical modifications to modulate biological activity.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 16263-52-8 | [1][3][4][5] |

| Molecular Weight | 153.57 g/mol | [1][3] |

| Molecular Formula | C₇H₄ClNO | [1][3][4] |

| Melting Point | 31 °C | [6] |

| Boiling Point (Predicted) | 251.2 ± 13.0 °C | [2][6] |

| Density (Predicted) | 1.377 ± 0.06 g/cm³ | [2][6] |

Synthesis and Reactivity

This compound is a key synthetic intermediate, often prepared from 3-hydroxy-1,2-benzisoxazole. Its reactivity is dominated by the susceptibility of the chlorine atom to nucleophilic aromatic substitution, enabling the introduction of a wide variety of functional groups at the 3-position.

Experimental Protocol: Synthesis of this compound

This protocol details the chlorination of 3-hydroxy-1,2-benzisoxazole, a common precursor.

Materials:

-

3-hydroxy-1,2-benzisoxazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylformamide (DMF) or acetonitrile

-

Ice-water

Procedure:

-

Dissolve the desired 3-hydroxy-1,2-benzisoxazole (1.0 equivalent) in a suitable solvent such as DMF or acetonitrile.

-

Add phosphorus oxychloride (1.5–3.0 equivalents) to the solution.

-

Subject the reaction mixture to microwave irradiation at a temperature of 100–150 °C for 1–2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the cooled mixture into ice-water to precipitate the product.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and dry it under a vacuum to yield this compound.[1] This product is often of sufficient purity to be used in subsequent steps without further purification.[1]

Experimental Protocol: Microwave-Assisted Nucleophilic Aromatic Substitution

This protocol describes the synthesis of 3-amino-1,2-benzisoxazoles from this compound, demonstrating its utility as a synthetic intermediate.

Materials:

-

This compound

-

Primary or secondary amine

-

N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)

-

Ethanol, isopropanol, or DMF

-

Silica gel for column chromatography

Procedure:

-

In a microwave vial, combine this compound (1.0 equivalent), the desired amine (1.2–2.0 equivalents), and a suitable base such as DIPEA or K₂CO₃ (2.0 equivalents) in a solvent like ethanol, isopropanol, or DMF.[1]

-

Seal the vial and subject it to microwave irradiation at a temperature between 120 and 180 °C for 1–6 hours.[1]

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired 3-amino-1,2-benzisoxazole derivative.[1]

Application in Drug Development

The 1,2-benzisoxazole core is of significant interest in drug development due to its wide range of biological activities. Atypical antipsychotic drugs derived from this scaffold, for instance, are believed to exert their therapeutic effects by modulating dopaminergic and serotonergic signaling pathways in the brain.[3] Their primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3] The affinity for these receptors is a key factor in their efficacy and side-effect profile.[3]

Signaling Pathway of Atypical Antipsychotics

The following diagram illustrates the modulation of dopaminergic and serotonergic pathways by 1,2-benzisoxazole-derived atypical antipsychotics.

References

Step 1: Synthesis of 2-Hydroxybenzaldehyde Oxime (Salicylaldoxime)

An In-depth Technical Guide to the Synthesis of 3-Chloro-1,2-benzisoxazole from Salicylaldehyde

This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, a valuable heterocyclic motif in medicinal chemistry, starting from the readily available precursor, salicylaldehyde.[1] This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. The synthesis is presented as a two-step process, beginning with the oximation of salicylaldehyde to form an intermediate, followed by a proposed chlorinative cyclization to yield the final product.

The initial step involves the conversion of salicylaldehyde to 2-hydroxybenzaldehyde oxime, commonly known as salicylaldoxime. This is a standard condensation reaction with hydroxylamine. Several methods have been reported, offering flexibility in terms of reaction conditions and reagents.

Experimental Protocols for Oximation

A variety of conditions can be employed for the synthesis of salicylaldoxime. Below are representative protocols based on established literature.

Protocol 1: Oximation in Ethanol with Sodium Acetate To a solution of salicylaldehyde (1 equivalent) in ethanol, hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.3 equivalents) are added sequentially. The mixture is stirred at room temperature for 6 hours. After completion, the reaction mixture is concentrated under reduced pressure. The residue is then extracted with diethyl ether, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated to yield the product, salicylaldoxime.[2]

Protocol 2: Oximation in Aqueous Methanol Salicylaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) are placed in a reaction vessel. A solvent mixture of methanol and mineral water (1:1 v/v) is added, and the reaction is stirred at room temperature. The reaction progress is monitored, and upon completion (typically within minutes), the product can be isolated. This method is highlighted for its efficiency and use of environmentally benign solvents.[3]

Protocol 3: Oximation via Grinding In a mortar, salicylaldehyde (1 equivalent), hydroxylamine hydrochloride (1 equivalent), and anhydrous sodium carbonate (1.5 equivalents) are combined. The mixture is thoroughly ground at room temperature for a few minutes. Following the reaction, water is added, and the solid product is collected by filtration. This solvent-free method is simple, efficient, and environmentally friendly.[4]

Data Presentation: Oximation of Salicylaldehyde

| Method | Aldehyde (eq.) | Hydroxylamine HCl (eq.) | Base/Catalyst (eq.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Protocol 1 | 1.0 | 1.2 | Sodium Acetate (1.3) | Ethanol | 20 | 6 h | 96.3 | [2] |

| Protocol 2 | 1.0 | 1.2 | None | Methanol/Water | RT | ~10 min | High | [3] |

| Protocol 3 | 1.0 | 1.0 | Sodium Carbonate (1.5) | None (Grinding) | RT | ~2 min | High | [4] |

Step 2: Proposed Synthesis of this compound from Salicylaldoxime

This step involves the chlorinative cyclization of the intermediate, 2-hydroxybenzaldehyde oxime. A common method for preparing this compound involves the reaction of a suitable precursor with thionyl chloride (SOCl₂).[5] While a direct protocol starting from salicylaldoxime is not explicitly detailed in a single source, the following procedure is proposed based on the known reactivity of o-hydroxyaryl oximes and the chlorinating/dehydrating properties of thionyl chloride.[6][7][8]

Proposed Experimental Protocol: Chlorinative Cyclization

Caution: Thionyl chloride is highly toxic, corrosive, and reacts violently with water. This reaction must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. All glassware must be thoroughly dried.

A dry, two-necked round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser fitted with a gas outlet to a scrubbing system (e.g., a sodium hydroxide solution), and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon). 2-Hydroxybenzaldehyde oxime (1.0 equivalent) is dissolved in a dry, inert solvent such as toluene or dichloromethane. Thionyl chloride (2.0-3.0 equivalents) is added dropwise to the stirred solution at 0 °C. After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux (40-80 °C, depending on the solvent) for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

Upon completion, the reaction mixture is cooled to room temperature, and the excess thionyl chloride and solvent are carefully removed under reduced pressure. The crude residue is then cautiously quenched by pouring it into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water to remove any residual acid, and dried under vacuum to afford crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Proposed Chlorinative Cyclization

| Reactant | Reagent (eq.) | Solvent | Temp. (°C) | Time (h) | Proposed Yield |

| 2-Hydroxybenzaldehyde Oxime | Thionyl Chloride (2.0-3.0) | Toluene or Dichloromethane | Reflux | 2-4 | Moderate to High |

Visualized Reaction Pathway and Workflow

To better illustrate the synthetic process, the following diagrams outline the chemical transformation and the experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzaldehyde, 3-hydroxy-, oxime (9CI) synthesis - chemicalbook [chemicalbook.com]

- 3. ias.ac.in [ias.ac.in]

- 4. asianpubs.org [asianpubs.org]

- 5. chembk.com [chembk.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. soc.chim.it [soc.chim.it]

3-Chloro-1,2-benzisoxazole as a building block in organic synthesis

An In-depth Technical Guide to 3-Chloro-1,2-benzisoxazole as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif integral to a wide array of biologically active compounds and pharmaceuticals.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[1][2] Prominent drugs such as the antipsychotic Risperidone and the anticonvulsant Zonisamide feature this core structure, underscoring its significance in medicinal chemistry.[1][2] The substituent at the 3-position of the 1,2-benzisoxazole ring is critical in modulating the biological activity of these compounds.[1] Consequently, this compound has emerged as a crucial and versatile building block, providing a reactive handle for the synthesis of diverse 3-substituted derivatives.

This guide details the synthesis of this compound, its key reactions, and its application in synthetic workflows, supported by experimental protocols and quantitative data.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 16263-52-8 | [3] |

| Molecular Formula | C₇H₄ClNO | [3][4] |

| Molecular Weight | 153.57 g/mol | [3][4] |

| Melting Point | 31°C | [3] |

| Boiling Point | 251.2°C | [3] |

| Appearance | Colorless crystalline or white crystalline powder | [5] |

| Solubility | Soluble in organic solvents (alcohols, ketones); poorly soluble in water | [5] |

| Storage | 2-8°C | [3] |

Synthesis of this compound

The primary route for synthesizing this compound involves the chlorination of a 3-hydroxy-1,2-benzisoxazole precursor. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often under microwave irradiation to enhance reaction rates and yields.[1]

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol: Synthesis of this compound[1]

-

Reaction Setup: To a solution of the desired 3-hydroxy-1,2-benzisoxazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add phosphorus oxychloride (POCl₃) (1.5-3.0 eq.).

-

Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a temperature ranging from 100 to 150 °C for 1 to 2 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice water.

-

Isolation: The resulting precipitate is collected by filtration, washed with water, and dried under a vacuum to afford the this compound derivative.

-

Purification: The product is often used in the subsequent step without further purification.

Key Reactions and Applications

This compound is primarily used as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 3-position is readily displaced by various nucleophiles, most notably primary and secondary amines, to yield a diverse library of 3-amino-1,2-benzisoxazole derivatives.[1][6] These derivatives are valuable intermediates for further functionalization in drug discovery programs.[1]

The reaction is highly efficient, particularly when conducted under microwave-assisted conditions, which significantly reduces reaction times.[1]

References

The Multifaceted Biological Activities of 3-Chloro-1,2-benzisoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, bestowing a diverse range of pharmacological activities upon its derivatives. The introduction of a chlorine atom at the 3-position, in particular, has been a focal point of research, leading to the discovery of potent anticancer, anticonvulsant, and antimicrobial agents. This technical guide provides an in-depth overview of the biological activities of 3-chloro-1,2-benzisoxazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity: Inducing Programmed Cell Death

Several this compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through the intrinsic pathway.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 3-substituted 1,2-benzisoxazole derivatives, with a focus on those containing a 1,2,3-triazole moiety, which has shown significant antiproliferative effects.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB) | MV4-11 (Acute Myeloid Leukemia) | MTT | 2 | [1] |

| 1,2,3-Triazole Derivative 8 (phosphonate group) | HT-1080 (Fibrosarcoma) | MTT | 15.13 | [2] |

| 1,2,3-Triazole Derivative 8 | A-549 (Lung Carcinoma) | MTT | 21.25 | [2] |

| 1,2,3-Triazole Derivative 8 | MCF-7 (Breast Adenocarcinoma) | MTT | 18.06 | [2] |

| 1,2,3-Triazole Derivative 8 | MDA-MB-231 (Breast Adenocarcinoma) | MTT | 16.32 | [2] |

| 1,2,3-Triazole Derivatives (M1, M3 ) | MDA-MB-231 (Breast Adenocarcinoma) | MTT | 2.542, 2.429 | [3] |

| Chrysin-1,2,3-triazole Derivative 5c | PC3 (Prostate Cancer) | MTT | 10.8 | [4] |

| Chrysin-1,2,3-triazole Derivative 5c | MCF-7 (Breast Cancer) | MTT | 20.53 | [4] |

| Uridine-1,2,3-triazole Hybrid 3j | HeLa (Cervical Cancer) | MTT | 6.80 | [5] |

| Uridine-1,2,3-triazole Hybrid 3j | MCF-7 (Breast Cancer) | MTT | 7.80 | [5] |

Signaling Pathway: Intrinsic Apoptosis

The anticancer activity of many benzisoxazole derivatives is attributed to the induction of the intrinsic apoptosis pathway. This process is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in balance results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anticonvulsant Activity: Modulating Neuronal Excitability

A notable member of the 1,2-benzisoxazole family is Zonisamide, an established antiepileptic drug. Its mechanism of action provides a framework for understanding the potential anticonvulsant effects of other this compound derivatives.

Quantitative Anticonvulsant Activity Data

The following table presents data on the anticonvulsant activity of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives.

| Compound | Test | ED50 (mg/kg) | NTD50 (mg/kg) | Reference |

| 3-(Sulfamoylmethyl)-1,2-benzisoxazole | Maximal Electroshock (MES) | 12.5 | 400 | [6] |

| 5-Chloro-3-(sulfamoylmethyl)-1,2-benzisoxazole | Maximal Electroshock (MES) | 8.0 | 150 | [6] |

ED50: Median effective dose required to produce an anticonvulsant effect in 50% of the animals. NTD50: Median neurotoxic dose that causes neurological deficits in 50% of the animals.

Signaling Pathway: Anticonvulsant Mechanism of Action

The anticonvulsant activity of Zonisamide and related compounds is believed to be multifactorial, primarily involving the modulation of neuronal ion channels and neurotransmitter systems to reduce hyperexcitability.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical screen for identifying compounds with activity against generalized tonic-clonic seizures.

Materials:

-

Rodents (mice or rats)

-

Corneal electrodes

-

A stimulator capable of delivering a constant current

-

The test compound (this compound derivative)

-

Vehicle control

Procedure:

-

Compound Administration: Administer the test compound or vehicle to groups of animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

Acclimatization: Allow a set period for drug absorption (e.g., 30-60 minutes).

-

Stimulation: Apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. The ED50 is calculated using a suitable statistical method (e.g., probit analysis).

Antimicrobial Activity: Combating Pathogens

Derivatives of this compound have also shown promise as antimicrobial agents against a range of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values for some benzisoxazole derivatives.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3,6-dihydroxy-1,2-benzisoxazole | Acinetobacter baumannii (MDR) | 6.25 - 12.5 | [7] |

| Benzisoxazole derivative 28 | Bacillus subtilis | < Standard | [8] |

| Benzisoxazole derivative 28 | Escherichia coli | < Standard | [8] |

| 3-substituted-2,1-benzisoxazole 29 | Geotrichum candidum | 44.8 µM | [8] |

MDR: Multi-drug resistant.

Experimental Workflow: Antimicrobial Susceptibility Testing

The antimicrobial activity of novel compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Test compounds (this compound derivatives)

-

Positive control (microorganism in broth)

-

Negative control (broth only)

-

Standard antibiotic/antifungal agent

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth directly in the microtiter plate.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models for cancer, epilepsy, and infectious diseases warrants further investigation and development. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental methodologies, and insights into the potential mechanisms of action. The continued exploration of this chemical scaffold holds significant potential for the discovery of novel therapeutic agents to address unmet medical needs.

References

- 1. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of New 1,2,3-Triazole Derivatives of the Chrysin Flavonoid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Identification of a Bacteria-produced Benzisoxazole with Antibiotic Ac" by Robert W. Deering, E. Whalen et al. [digitalcommons.uri.edu]

- 8. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 3-Chloro-1,2-benzisoxazole: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-chloro-1,2-benzisoxazole. These are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Protons | Assignment |

| ~ 7.3 - 7.8 | Multiplet | 4H | Aromatic Protons (H4, H5, H6, H7) |

Note: The aromatic protons of the benzene ring are expected to resonate in the range of 7.0-8.5 ppm. The specific chemical shifts and coupling constants would depend on the electronic environment created by the fused isoxazole ring and the chlorine atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~ 110 - 140 | Aromatic Carbons (C4, C5, C6, C7) |

| ~ 150 - 165 | C3a, C7a (Bridgehead Carbons) |

| ~ 155 - 170 | C3 (Carbon bearing Chlorine) |

Note: Aromatic carbons in similar heterocyclic systems typically appear between 110-160 ppm. The carbon atom attached to the chlorine (C3) is expected to be significantly deshielded.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1620 - 1450 | Medium to Strong | C=C and C=N ring stretching |

| ~ 1050 - 1100 | Strong | C-O stretching |

| ~ 800 - 700 | Strong | C-Cl stretching |

Note: The presence of the aromatic ring, the C=N and C-O bonds of the isoxazole ring, and the C-Cl bond are expected to give rise to characteristic absorption bands in the infrared spectrum.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 153/155 | High | Molecular Ion [M]⁺ / [M+2]⁺ (approx. 3:1 ratio) |

| 118 | Medium | [M-Cl]⁺ |

| 90 | Medium | [M-Cl-CO]⁺ or other fragments |

Note: The molecular weight of this compound (C₇H₄ClNO) is 153.57 g/mol .[1] The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Experimental Workflow

The general workflow for the synthesis and spectroscopic characterization of a compound like this compound is outlined below.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is to be used.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is to be used.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or clean ATR crystal.

-

Place the prepared sample in the spectrometer and collect the spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.[2]

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI) and mass analyzer (e.g., quadrupole or time-of-flight) is to be used.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). For a relatively volatile compound like this compound, GC-MS is a suitable method.

-

Ionization:

-

Use a standard electron ionization (EI) energy of 70 eV. This energy level promotes fragmentation and allows for comparison with standard mass spectral libraries.

-

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

References

3-Chloro-1,2-benzisoxazole: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Chloro-1,2-benzisoxazole, a key intermediate in the synthesis of various pharmacologically active compounds. Understanding these fundamental physicochemical properties is critical for its handling, formulation, and the development of robust synthetic and analytical methods.

Solubility Profile

The solubility of this compound has been characterized in both aqueous and organic solvents. While experimental quantitative data in a range of common organic solvents remains to be fully published, its general solubility behavior is established.

Aqueous Solubility: this compound is sparingly soluble in water. A predicted aqueous solubility is approximately 0.111 mg/mL . This low aqueous solubility is a critical consideration for its use in biological assays and for the development of aqueous-based formulations.

Organic Solvent Solubility: Qualitative assessments indicate that this compound is soluble in organic solvents such as alcohols and ketones. However, specific quantitative data is not readily available in the public domain. For practical laboratory applications, it is recommended to determine the solubility in the specific solvent and concentration required for a given experiment.

Table 1: Quantitative Solubility Data for this compound

| Solvent System | Solubility | Method |

| Water | 0.111 mg/mL (Predicted) | N/A |

| Methanol | Data not available | N/A |

| Ethanol | Data not available | N/A |

| Acetone | Data not available | N/A |

| Dimethyl Sulfoxide (DMSO) | Data not available | N/A |

Stability Profile

The chemical stability of this compound is a crucial factor for its storage, handling, and application in multi-step syntheses. Degradation can lead to the formation of impurities, impacting yield and the purity of the final product.

Photostability: this compound is susceptible to degradation upon exposure to light. Photochemical studies have shown that photolysis can lead to the cleavage of the N-O bond, a characteristic reaction of the isoxazole ring. This process can generate reactive intermediates such as N-chloro-ketenimine, 2-cyanophenyl-hypochlorite, and the 2-cyanophenoxyl radical. Therefore, it is imperative to store this compound in light-resistant containers and to minimize its exposure to light during experimental procedures.

Thermal, pH, and Oxidative Stability: Comprehensive experimental data on the thermal stability (thermogravimetric analysis), stability across a range of pH values (hydrolysis), and stability against oxidizing agents for this compound are not extensively documented in publicly accessible literature. Researchers should consider these as key parameters to be evaluated for their specific applications.

Table 2: Stability Profile of this compound

| Stability Parameter | Conditions | Observations and Potential Degradants |

| Photostability | UV irradiation | Unstable. Photolysis can lead to the formation of N-chloro-ketenimine, 2-cyanophenyl-hypochlorite, and 2-cyanophenoxyl radical. |

| Thermal Stability | N/A | Data not available. |

| pH Stability (Hydrolysis) | N/A | Data not available. |

| Oxidative Stability | N/A | Data not available. |

Experimental Protocols

Detailed, validated protocols for the determination of solubility and stability of this compound are not widely published. However, standardized methods for analogous compounds can be adapted.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard approach for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed, light-protected container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Protocol 2: Stability Indicating HPLC Method for Forced Degradation Studies

A stability-indicating HPLC method is essential to separate the parent compound from its degradation products.

Methodology:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve this compound in a suitable organic solvent (e.g., acetonitrile) and treat with an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat a solution of the compound with a basic solution (e.g., 0.1 N NaOH) under similar conditions.

-

Oxidation: Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C) for a specified duration.

-

Photostability: Expose a solution of the compound to a controlled light source (e.g., Xenon lamp) as per ICH Q1B guidelines.

-

-

HPLC Analysis:

-

Develop a reversed-phase HPLC method capable of separating this compound from all potential degradation products. A C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or a buffer) is a common starting point.

-

Analyze the stressed samples alongside an unstressed control sample.

-

The peak purity of the parent compound in the stressed samples should be assessed using a photodiode array (PDA) detector to ensure no co-eluting degradants.

-

-

Data Analysis:

-

Quantify the amount of remaining this compound and the formation of any degradation products.

-

Calculate the percentage degradation under each stress condition.

-

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams are provided.

Caption: Workflow for determining the solubility of this compound.

Caption: Workflow for assessing the stability of this compound.

The Genesis of a Key Synthetic Intermediate: A Technical Guide to the Discovery and Synthesis of 3-Chloro-1,2-benzisoxazole

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for 3-chloro-1,2-benzisoxazole, a pivotal intermediate in the synthesis of a wide range of pharmacologically active compounds. Aimed at researchers, scientists, and professionals in drug development, this document details the evolution of its synthesis from early explorations of the 1,2-benzisoxazole core to modern, efficient protocols.

Introduction: The Significance of the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents. Its derivatives exhibit a broad spectrum of biological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties. The substituent at the 3-position of the benzisoxazole ring is a critical determinant of the molecule's pharmacological profile, making the synthesis of versatile 3-substituted derivatives a key focus of chemical research. Among these, this compound serves as a crucial and highly reactive intermediate, enabling the introduction of various functional groups at this position through nucleophilic substitution.

Historical Perspective: The Precursor's Journey - Synthesis of 1,2-Benzisoxazol-3-one

The history of this compound is intrinsically linked to the discovery and synthesis of its direct precursor, 1,2-benzisoxazol-3-one, which exists in tautomeric equilibrium with 3-hydroxy-1,2-benzisoxazole. Early investigations into the synthesis of the 1,2-benzisoxazole ring system laid the groundwork for the eventual preparation of the 3-chloro derivative.

One of the foundational methods for constructing the 1,2-benzisoxazol-3-one core involves the intramolecular cyclization of salicylic acid derivatives, most notably salicylamide.

Experimental Protocol: Synthesis of 1,2-Benzisoxazol-3-one from Salicylamide (Historical Method)

This protocol is based on the classical approach of intramolecular cyclization.

Materials:

-

Salicylamide

-

Sodium hypochlorite solution (e.g., commercial bleach)

-

Hydrochloric acid

-

Sodium hydroxide

-

Ethanol

-

Water

Procedure:

-

N-Chlorination: Salicylamide is dissolved in a suitable solvent such as ethanol. An aqueous solution of sodium hypochlorite is added dropwise to the salicylamide solution at a controlled temperature, typically below 10°C. This effects the N-chlorination of the amide.

-

Cyclization: The N-chloro-salicylamide intermediate is then induced to cyclize. This is often achieved by heating the reaction mixture or by adjusting the pH. The addition of a base, such as sodium hydroxide, facilitates the intramolecular nucleophilic attack of the phenoxide ion on the nitrogen, displacing the chloride ion and forming the 1,2-benzisoxazol-3-one ring.

-

Isolation and Purification: The reaction mixture is cooled, and the pH is adjusted with hydrochloric acid to precipitate the product. The crude 1,2-benzisoxazol-3-one is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.

Caption: Historical synthesis pathway to 1,2-benzisoxazol-3-one.

The Advent of this compound: Key Synthetic Developments

The most prevalent and enduring method for the synthesis of this compound involves the direct chlorination of 1,2-benzisoxazol-3-one.

Key Synthetic Methodologies

Two primary chlorinating agents have been extensively used for this transformation: phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).

Table 1: Comparison of Key Synthetic Routes to this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |

| 1,2-Benzisoxazol-3-one | Phosphorus oxychloride (POCl₃) | Acetonitrile or DMF | 100-150 (Microwave) | 1-2 hours | High | Modern, rapid method. |

| 1,2-Benzisoxazol-3-one | Phosphorus oxychloride (POCl₃) | Toluene or excess POCl₃ | Reflux | Several hours | Good to High | Conventional heating method. |

| 1,2-Benzisoxazol-3-one | Thionyl chloride (SOCl₂) | Toluene or neat | Reflux | Several hours | Good | Often used, but can lead to side products. |

Experimental Protocol: Synthesis of this compound via Chlorination with Phosphorus Oxychloride

This protocol details a modern and efficient method utilizing microwave irradiation.

Materials:

-

1,2-Benzisoxazol-3-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ice-water

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a microwave-safe reaction vial, 1,2-benzisoxazol-3-one is suspended in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Reagent: Phosphorus oxychloride (1.5 - 3.0 equivalents) is carefully added to the suspension.

-

Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at a temperature ranging from 100 to 150°C for 1 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water to remove any residual POCl₃ and solvent, and then dried under vacuum.

-

Purification: The crude this compound is often of sufficient purity for use in subsequent steps. If necessary, it can be further purified by recrystallization from a suitable solvent system.

Caption: Modern synthesis of this compound.

Alternative and Modern Synthetic Approaches

While the chlorination of 1,2-benzisoxazol-3-one remains the most direct and widely used method, other synthetic strategies for accessing the 3-substituted 1,2-benzisoxazole core have been developed, some of which could be adapted for the synthesis of the 3-chloro derivative.

-

From 2-Hydroxybenzonitriles: One-pot methods starting from 2-hydroxybenzonitriles have been reported for the synthesis of 3-aryl and 3-alkyl-1,2-benzisoxazoles. While not a direct route to the 3-chloro derivative, this highlights the versatility of readily available starting materials.

-

[3+2] Cycloaddition Reactions: Modern approaches involving the [3+2] cycloaddition of in situ generated nitrile oxides and arynes provide a powerful tool for constructing the 1,2-benzisoxazole ring with various substituents at the 3-position.

Conclusion

The synthesis of this compound has evolved from the foundational chemistry of salicylic acid derivatives to highly efficient, modern protocols. The historical development underscores a classic paradigm in synthetic chemistry: the preparation of a stable heterocyclic core (1,2-benzisoxazol-3-one) followed by its functionalization to a versatile, reactive intermediate. The robustness of the chlorination method, particularly with the advent of microwave-assisted synthesis, ensures that this compound will remain a readily accessible and indispensable building block for the discovery and development of new chemical entities with potential therapeutic applications. This guide provides researchers with a concise yet comprehensive understanding of the history, key methodologies, and practical considerations for the synthesis of this important compound.

The Expanding Therapeutic Landscape of Novel Benzisoxazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, consistently yielding compounds with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the potential applications of novel benzisoxazole derivatives, with a focus on their therapeutic promise in oncology, infectious diseases, and central nervous system disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to facilitate further research and development in this exciting field.

Antipsychotic Potential: Targeting Dopaminergic and Serotonergic Pathways

Benzisoxazole derivatives are well-established as atypical antipsychotic agents. Drugs such as risperidone, paliperidone, and iloperidone have demonstrated efficacy in treating schizophrenia and bipolar disorder.[1] Their primary mechanism of action involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] The therapeutic goal is to modulate neurotransmitter activity in key brain regions, such as the mesolimbic and nigrostriatal pathways, to alleviate psychotic symptoms while minimizing extrapyramidal side effects.[1]

The complex interplay of these neurotransmitter systems is a critical area of study for developing next-generation antipsychotics with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of 3-Chloro-1,2-benzisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif integral to a wide array of biologically active compounds and pharmaceuticals.[1][2] Its derivatives are recognized for a broad spectrum of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[1][2][3] Notably, the antipsychotic drug Risperidone and the anticonvulsant Zonisamide feature this core structure, underscoring its significance in medicinal chemistry.[1] The substituent at the 3-position of the 1,2-benzisoxazole ring is pivotal in modulating the biological activity of these compounds.[1] Consequently, the development of efficient and versatile synthetic methodologies for preparing 3-substituted 1,2-benzisoxazole derivatives is of paramount importance to the drug discovery and development process.[1]

Microwave-assisted organic synthesis has emerged as a powerful tool, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and often milder reaction conditions, aligning with the principles of green chemistry.[4][5][6] This document provides a detailed protocol for the microwave-assisted synthesis of 3-Chloro-1,2-benzisoxazole, a key intermediate for the synthesis of various 3-substituted 1,2-benzisoxazole derivatives.[1][7][8]

Synthesis Pathway

The microwave-assisted synthesis of this compound is typically achieved through the chlorination of 3-hydroxy-1,2-benzisoxazole. This reaction can be efficiently carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃) in a suitable solvent under microwave irradiation.[1]

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound from 3-hydroxy-1,2-benzisoxazole using microwave irradiation.

Materials:

-

3-hydroxy-1,2-benzisoxazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylformamide (DMF) or acetonitrile

-

Ice-water

-

Microwave synthesis vial

-

Magnetic stirrer

-

Microwave reactor

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

In a clean, dry microwave synthesis vial equipped with a magnetic stirrer, add 3-hydroxy-1,2-benzisoxazole (1.0 equivalent).

-

To the same vial, add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Carefully add phosphorus oxychloride (POCl₃) (1.5-3.0 equivalents) to the reaction mixture.

-

Seal the microwave vial and place it in the microwave reactor.

-

Subject the reaction mixture to microwave irradiation at a temperature ranging from 100 to 150 °C for a period of 1 to 2 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker containing ice-water.

-

A precipitate of this compound will form.

-

Collect the precipitate by filtration.

-

Wash the collected solid with water to remove any residual impurities.

-

Dry the purified this compound under vacuum.

-

The product can often be used in the subsequent synthetic steps without further purification.[1]

Quantitative Data Summary

The following table summarizes the typical reaction parameters and outcomes for the microwave-assisted synthesis of this compound.

| Starting Material | Reagent | Solvent | Microwave Temperature (°C) | Reaction Time (hours) | Yield | Reference |

| 3-hydroxy-1,2-benzisoxazole | POCl₃ | DMF or Acetonitrile | 100 - 150 | 1 - 2 | Quantitative | [1][7] |

Experimental Workflow Diagram

Caption: Microwave-assisted synthesis workflow for this compound.

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is a corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Microwave reactors should be operated according to the manufacturer's instructions. Ensure the reaction vial is properly sealed to prevent leakage and pressure buildup.

-

The quenching of the reaction mixture with ice-water should be done cautiously as it can be an exothermic process.

Conclusion

The microwave-assisted synthesis of this compound from 3-hydroxy-1,2-benzisoxazole offers a rapid, efficient, and high-yielding alternative to conventional heating methods.[1][7] This protocol provides a robust foundation for researchers and drug development professionals to access this key intermediate for the further elaboration into a diverse range of biologically active 3-substituted 1,2-benzisoxazole derivatives. The significant reduction in reaction times and the high yields make this methodology particularly attractive for the rapid synthesis of compound libraries for screening and lead optimization in drug discovery programs.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. e-journals.in [e-journals.in]

- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Substituted 1,2-Benzisoxazoles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-substituted 1,2-benzisoxazoles, a core heterocyclic motif in numerous biologically active compounds. The methodologies outlined herein focus on modern palladium-catalyzed strategies, offering efficient and versatile routes to a diverse range of 1,2-benzisoxazole derivatives.

Introduction

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmaceuticals with antipsychotic, anticonvulsant, antimicrobial, and antitumor activities.[1][2] Traditional synthetic routes often require harsh conditions and multiple steps. Palladium-catalyzed reactions have emerged as powerful alternatives, enabling more direct and atom-economical syntheses of these valuable compounds. This document details two key palladium-involved methodologies: a direct Palladium-Catalyzed C-H Activation/[4+1] Annulation and a versatile [3+2] Cycloaddition followed by Palladium-Catalyzed Diversification.

Method 1: Palladium-Catalyzed C-H Activation/[4+1] Annulation

This approach offers a direct synthesis of 3-substituted 1,2-benzisoxazoles from readily available N-phenoxyacetamides and aldehydes via an intermolecular [4+1] annulation.[3][4][5] The reaction proceeds through the activation of the C-H bonds ortho to the phenoxy-derived O-N bond, leading to the simultaneous construction of C-C and C=N bonds.[3][4][5]

Data Presentation

Table 1: Scope of Aldehyde Substrates in the Pd-Catalyzed [4+1] Annulation of N-Phenoxyacetamide.

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 3-Phenyl-1,2-benzisoxazole | 85 |

| 2 | 4-Methylbenzaldehyde | 3-(p-Tolyl)-1,2-benzisoxazole | 89 |

| 3 | 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)-1,2-benzisoxazole | 82 |

| 4 | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-1,2-benzisoxazole | 78 |

| 5 | 2-Naphthaldehyde | 3-(Naphthalen-2-yl)-1,2-benzisoxazole | 75 |

| 6 | 2-Thiophenecarboxaldehyde | 3-(Thiophen-2-yl)-1,2-benzisoxazole | 68 |

| 7 | Cyclohexanecarboxaldehyde | 3-Cyclohexyl-1,2-benzisoxazole | 41 |

| 8 | Cyclopropanecarboxaldehyde | 3-Cyclopropyl-1,2-benzisoxazole | 51 |

| 9 | Pivalaldehyde | 3-(tert-Butyl)-1,2-benzisoxazole | 72 |

Reaction Conditions: N-phenoxyacetamide (1.0 eq.), aldehyde (1.5 eq.), Pd(TFA)₂ (10 mol%), TBHP (2.5 eq.), in t-AmOH at 60 °C under a nitrogen atmosphere. Yields are for the isolated product.[5]

Experimental Protocol

General Procedure for the Palladium-Catalyzed C-H Activation/[4+1] Annulation:

-

To an oven-dried Schlenk tube, add N-phenoxyacetamide (0.2 mmol, 1.0 eq.), the corresponding aldehyde (0.3 mmol, 1.5 eq.), and Palladium(II) trifluoroacetate (Pd(TFA)₂) (6.7 mg, 10 mol%).

-

The tube is sealed, evacuated, and backfilled with nitrogen gas (this cycle is repeated three times).

-

Add anhydrous tert-amyl alcohol (t-AmOH) (1.0 mL) and tert-butyl hydroperoxide (TBHP, 5.0-6.0 M in decane, 0.5 mmol, 2.5 eq.) via syringe.

-

The reaction mixture is stirred at 60 °C for the time indicated by TLC monitoring.

-

Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-substituted 1,2-benzisoxazole.

Mechanistic Workflow

Method 2: [3+2] Cycloaddition and Palladium-Catalyzed Diversification

This two-stage methodology involves the initial synthesis of a 1,2-benzisoxazole core via a [3+2] cycloaddition of in situ generated nitrile oxides and arynes.[1][6][7][8] The resulting substituted benzisoxazoles, particularly those bearing halide functionalities, can then be further elaborated through various palladium-catalyzed cross-coupling reactions to generate a diverse library of analogs.

Data Presentation

Table 2: Synthesis of 3-Substituted 1,2-Benzisoxazoles via [3+2] Cycloaddition.

| Entry | Aryne Precursor (R¹) | Chlorooxime (R²) | Product | Yield (%) |

| 1 | H | Phenyl | 3-Phenyl-1,2-benzisoxazole | 90 |

| 2 | H | 2-Nitrophenyl | 3-(2-Nitrophenyl)-1,2-benzisoxazole | 57 |

| 3 | H | 2-Bromophenyl | 3-(2-Bromophenyl)-1,2-benzisoxazole | 93 |

| 4 | H | Isopropyl | 3-Isopropyl-1,2-benzisoxazole | 83 |

| 5 | H | (E)-Styryl | 3-((E)-Styryl)-1,2-benzisoxazole | 70 |

| 6 | H | 3-Thiophenyl | 3-(Thiophen-3-yl)-1,2-benzisoxazole | 54 |

| 7 | 3,4-di-MeO | Phenyl | 5,6-Dimethoxy-3-phenyl-1,2-benzisoxazole | 65 |

Reaction Conditions: o-(Trimethylsilyl)aryl triflate (2.0 eq.), Chlorooxime (1.0 eq.), CsF (3.0 eq.), in acetonitrile at room temperature. The chlorooxime is added slowly over 2.5 hours. Yields are for the isolated product.[7][8]

Experimental Protocol

Part A: General Procedure for the [3+2] Cycloaddition

-

To a stirred suspension of cesium fluoride (CsF) (3.0 eq.) and the o-(trimethylsilyl)aryl triflate (aryne precursor, 2.0 eq.) in anhydrous acetonitrile (MeCN) in a sealed tube, add a solution of the chlorooxime (1.0 eq.) in anhydrous MeCN dropwise over 2.5 hours at room temperature.

-

Stir the reaction mixture at room temperature for the time indicated by TLC monitoring.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the 3-substituted 1,2-benzisoxazole.

Part B: Palladium-Catalyzed Diversification (Suzuki Coupling Example)

-

In a reaction vial, combine the 3-(haloaryl)-1,2-benzisoxazole (from Part A, 1.0 eq.), the desired boronic acid (1.5 eq.), potassium carbonate (2.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%).

-

Evacuate and backfill the vial with an inert atmosphere (e.g., argon).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent.

-

Heat the mixture at the required temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried, concentrated, and purified by column chromatography to yield the diversified 3-substituted 1,2-benzisoxazole.

Synthesis and Diversification Workflow

Conclusion

The palladium-catalyzed methodologies presented herein provide powerful and flexible tools for the synthesis of 3-substituted 1,2-benzisoxazoles. The C-H activation/[4+1] annulation offers a direct and atom-economical route, while the [3+2] cycloaddition followed by palladium-catalyzed cross-coupling allows for the generation of extensive chemical libraries. These protocols are valuable for researchers in synthetic and medicinal chemistry, facilitating the exploration of this important heterocyclic scaffold in drug discovery and development programs.

References

- 1. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes [organic-chemistry.org]

- 2. e-journals.in [e-journals.in]

- 3. benchchem.com [benchchem.com]

- 4. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]

[3+2] cycloaddition reaction for 3-Chloro-1,2-benzisoxazole synthesis

An advanced methodology for the synthesis of 1,2-benzisoxazoles, a crucial scaffold in medicinal chemistry, is presented through a [3+2] cycloaddition reaction. This approach offers a direct and efficient route to a variety of functionalized benzisoxazoles under mild conditions, which are pivotal for researchers, scientists, and professionals in drug development. The 1,2-benzisoxazole core is found in numerous pharmaceutically important compounds with activities such as antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[1][2][3]

Application Notes

The [3+2] cycloaddition reaction between in situ generated arynes and nitrile oxides represents a significant advancement over traditional multi-step syntheses of 1,2-benzisoxazoles, which often require harsh acidic or basic conditions.[4][5][6] This modern approach allows for the rapid assembly of the benzisoxazole core with diverse substituents at the 3-position, making it highly suitable for creating libraries of compounds for biological screening.[4][5]

Core Reaction Concept: The strategy involves the reaction of two highly reactive intermediates: a benzyne (aryne) and a nitrile oxide. Both intermediates are generated in situ from stable precursors under the influence of a fluoride ion source, typically cesium fluoride (CsF).[4][6]

-

Aryne Precursors: Ortho-(trimethylsilyl)aryl triflates are commonly used as aryne precursors. The fluoride ion attacks the silicon atom, initiating the elimination of the trimethylsilyl and triflate groups to form the reactive aryne.[4][5]

-

Nitrile Oxide Precursors: Chlorooximes (hydroximoyl chlorides) serve as precursors for nitrile oxides. The fluoride source also acts as a base to induce the elimination of HCl, generating the nitrile oxide dipole.[4][6]

The reaction tolerates a wide range of functional groups on both the aryne and nitrile oxide precursors, enabling the synthesis of benzisoxazoles with aryl, alkyl, alkenyl, and heterocyclic substituents at the 3-position.[4][6] While this method is versatile for 3-substituted benzisoxazoles, the direct synthesis of 3-Chloro-1,2-benzisoxazole via this route is not the most commonly reported. Instead, this compound is typically synthesized by the chlorination of 3-hydroxy-1,2-benzisoxazole.[1][2] This key intermediate is valuable in the production of antipsychotic drugs like Risperidone.[1][7]

Troubleshooting Common Issues:

-

Low Yields: Can result from the dimerization of the nitrile oxide intermediate. To minimize this side reaction, slow addition of the chlorooxime precursor is recommended to match the rate of benzyne formation.[4][8] Using acetonitrile as the solvent and CsF as the base has been shown to produce optimal results.[6]

-

Formation of Side Products: Besides nitrile oxide dimerization, the Beckmann rearrangement can be a competing reaction in other synthetic routes involving oximes.[8] The [3+2] cycloaddition approach under anhydrous conditions generally avoids this.

Experimental Protocols

Protocol 1: General Synthesis of 3-Substituted 1,2-Benzisoxazoles via [3+2] Cycloaddition

This protocol is adapted from the work of Larock and coworkers and describes a general method for the synthesis of 3-substituted 1,2-benzisoxazoles.[4][6]

Materials:

-

o-(Trimethylsilyl)aryl triflate (aryne precursor, 1.0 equiv)

-

Substituted Chlorooxime (nitrile oxide precursor, 1.1 equiv)

-

Cesium Fluoride (CsF, 2.0 equiv)

-

Anhydrous Acetonitrile (MeCN)

-

Standard glassware for anhydrous reactions (flame-dried flask, condenser, dropping funnel)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the o-(trimethylsilyl)aryl triflate (1.0 equiv) and cesium fluoride (2.0 equiv).

-

Add anhydrous acetonitrile to the flask.

-

In a separate flask, prepare a solution of the chlorooxime (1.1 equiv) in anhydrous acetonitrile.

-

Transfer the chlorooxime solution to a dropping funnel and add it dropwise to the stirred suspension of the aryne precursor and CsF over a period of 2.5 hours at room temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-substituted 1,2-benzisoxazole.

Protocol 2: Synthesis of this compound via Chlorination

This protocol describes a common method for synthesizing the target compound from 3-hydroxy-1,2-benzisoxazole.[1]

Materials:

-

3-Hydroxy-1,2-benzisoxazole (1.0 equiv)

-

Phosphorus oxychloride (POCl₃, 2.0-3.0 equiv)

-

N,N-dimethylformamide (DMF) or Acetonitrile

-

Microwave reactor or conventional heating setup

Procedure:

-

In a microwave-safe vial, combine 3-hydroxy-1,2-benzisoxazole (1.0 equiv) and the solvent (DMF or acetonitrile).

-

Carefully add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) to the solution.

-

Seal the vial and place it in the microwave reactor. Heat the mixture to 100-150 °C for 1 to 2 hours. Alternatively, the mixture can be refluxed using conventional heating until the reaction is complete (monitored by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into ice-water to quench the excess POCl₃.

-

A precipitate of this compound will form. Collect the solid by filtration.

-

Wash the collected solid thoroughly with water to remove any remaining impurities.

-

Dry the product under vacuum. This product is often of sufficient purity to be used in subsequent steps without further purification.[1]

Data Presentation

Table 1: Scope of the [3+2] Cycloaddition for Synthesis of 3-Substituted 1,2-Benzisoxazoles (Representative data adapted from Larock et al.[4])

| Entry | Aryne Precursor Substituent | Chlorooxime R-Group | Product | Yield (%) |

| 1 | H | Phenyl | 3-Phenyl-1,2-benzisoxazole | 90 |

| 2 | 4,5-Dimethoxy | Phenyl | 5,6-Dimethoxy-3-phenyl-1,2-benzisoxazole | 65 |

| 3 | 4,5-Difluoro | Phenyl | 5,6-Difluoro-3-phenyl-1,2-benzisoxazole | 36 |

| 4 | H | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-1,2-benzisoxazole | 81 |

| 5 | H | 4-Nitrophenyl | 3-(4-Nitrophenyl)-1,2-benzisoxazole | 73 |

| 6 | H | 2-Thienyl | 3-(2-Thienyl)-1,2-benzisoxazole | 54 |

| 7 | H | Cyclohexyl | 3-Cyclohexyl-1,2-benzisoxazole | 85 |

| 8 | H | Ethyl | 3-Ethyl-1,2-benzisoxazole | 74 |

Visualizations

Caption: Mechanism of 1,2-benzisoxazole synthesis via [3+2] cycloaddition.

Caption: Experimental workflow for the [3+2] cycloaddition synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. e-journals.in [e-journals.in]

- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes [organic-chemistry.org]

- 7. This compound [myskinrecipes.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Risperidone Utilizing 3-Chloro-1,2-benzisoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of the atypical antipsychotic drug, Risperidone. The protocols focus on the preparation of the key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, and its subsequent condensation to form Risperidone. A plausible synthetic pathway involving a 3-chloro-1,2-benzisoxazole precursor is discussed as a viable, though less commonly cited, alternative to the traditional route.

Introduction

Risperidone is a benzisoxazole derivative with potent antipsychotic properties, acting as a dopamine and serotonin receptor antagonist.[1] The synthesis of Risperidone primarily involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. The strategic construction of the 3-substituted-1,2-benzisoxazole core is a critical aspect of the overall synthesis. While several synthetic routes to this key intermediate have been established, this document explores a pathway that could employ a 6-fluoro-3-chloro-1,2-benzisoxazole intermediate.

Synthesis of Key Intermediate: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Two primary synthetic routes for this key intermediate are presented. Route A outlines the more established method, while Route B proposes a pathway utilizing a this compound derivative.

Route A: Established Synthesis via Friedel-Crafts Acylation and Cyclization

This well-documented pathway commences with the Friedel-Crafts acylation of 1,3-difluorobenzene, followed by oximation and subsequent cyclization to form the benzisoxazole ring.

Experimental Protocol: Route A

Step 1: Friedel-Crafts Acylation

-

To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add N-protected isonipecotoyl chloride dropwise.

-

Add 1,3-difluorobenzene to the mixture and stir at room temperature overnight.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the N-protected 4-(2,4-difluorobenzoyl)piperidine.

Step 2: Oximation

-

Dissolve the product from Step 1 in ethanol.

-

Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) in water.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent and wash with water.

-

Dry the organic layer and concentrate to obtain the ketoxime.

Step 3: Cyclization and Deprotection

-

Treat the ketoxime with a strong base (e.g., potassium hydroxide) in a suitable solvent (e.g., boiling water or refluxing ethanol).

-

The reaction will induce cyclization to form the 6-fluoro-1,2-benzisoxazole ring and concurrently cleave the N-protecting group.

-

After cooling, neutralize the mixture with an acid and extract the product.

-

Purify the crude product by recrystallization or column chromatography to obtain 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.

Route B: Proposed Synthesis via Nucleophilic Aromatic Substitution

This proposed route leverages the reactivity of a this compound derivative, where the chlorine atom is displaced by a piperidine moiety. This method offers a potentially more direct approach to the key intermediate.

Experimental Protocol: Route B

Step 1: Synthesis of 6-Fluoro-3-chloro-1,2-benzisoxazole

-

To a solution of 6-fluoro-3-hydroxy-1,2-benzisoxazole in a suitable solvent such as N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture (e.g., using microwave irradiation at 100-150 °C) for 1-2 hours.

-

Upon completion, cool the mixture and pour it into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 6-fluoro-3-chloro-1,2-benzisoxazole.

Step 2: Nucleophilic Aromatic Substitution

-

In a reaction vessel, combine 6-fluoro-3-chloro-1,2-benzisoxazole, a suitable N-protected 4-hydroxypiperidine derivative, and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Heat the mixture to promote the substitution reaction.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-